molecular formula C24H20 B6317126 1-(Fluoren-9-yl)-2-(inden-1-yl)-ethane CAS No. 156323-18-1

1-(Fluoren-9-yl)-2-(inden-1-yl)-ethane

Cat. No.: B6317126
CAS No.: 156323-18-1
M. Wt: 308.4 g/mol
InChI Key: DBNSPAMQDQVYPE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(Fluoren-9-yl)-2-(inden-1-yl)-ethane: is an organic compound that features a fluorenyl group and an indenyl group attached to an ethane backbone

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(Fluoren-9-yl)-2-(inden-1-yl)-ethane typically involves the coupling of fluorenyl and indenyl precursors. One common method is the use of a Grignard reaction, where fluorenyl magnesium bromide reacts with an indenyl halide under anhydrous conditions. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent moisture from interfering with the reaction.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions: 1-(Fluoren-9-yl)-2-(inden-1-yl)-ethane can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced derivatives.

    Substitution: The compound can participate in substitution reactions, where functional groups on the fluorenyl or indenyl rings are replaced by other groups. Common reagents for these reactions include halogens and organometallic compounds.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Hydrogen gas, palladium catalyst, mild temperatures.

    Substitution: Halogens, organometallic reagents, inert atmosphere.

Major Products Formed:

    Oxidation: Ketones, carboxylic acids.

    Reduction: Reduced derivatives with hydrogenated rings.

    Substitution: Functionalized fluorenyl or indenyl derivatives.

Scientific Research Applications

1-(Fluoren-9-yl)-2-(inden-1-yl)-ethane has several applications in scientific research:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and mechanisms.

    Biology: Researchers study the compound’s interactions with biological molecules to understand its potential as a therapeutic agent.

    Medicine: The compound’s derivatives are investigated for their pharmacological properties, including anti-inflammatory and anticancer activities.

    Industry: The compound is used in the development of advanced materials, such as polymers and electronic devices, due to its stability and electronic properties.

Mechanism of Action

The mechanism by which 1-(Fluoren-9-yl)-2-(inden-1-yl)-ethane exerts its effects involves interactions with molecular targets and pathways. The compound can bind to specific receptors or enzymes, modulating their activity. For example, in biological systems, it may interact with proteins involved in signal transduction pathways, leading to changes in cellular responses. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

  • 1-(Fluoren-9-yl)-2-(phenyl)-ethane
  • 1-(Fluoren-9-yl)-2-(naphthyl)-ethane
  • 1-(Fluoren-9-yl)-2-(anthracen-1-yl)-ethane

Comparison: 1-(Fluoren-9-yl)-2-(inden-1-yl)-ethane is unique due to the presence of both fluorenyl and indenyl groups, which confer distinct electronic and steric properties. Compared to similar compounds, it may exhibit different reactivity and stability, making it valuable for specific applications in research and industry.

Properties

IUPAC Name

9-[2-(1H-inden-1-yl)ethyl]-9H-fluorene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H20/c1-2-8-19-17(7-1)13-14-18(19)15-16-24-22-11-5-3-9-20(22)21-10-4-6-12-23(21)24/h1-14,18,24H,15-16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBNSPAMQDQVYPE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(C=CC2=C1)CCC3C4=CC=CC=C4C5=CC=CC=C35
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H20
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a solution of 21.0 g 2-(9-fluorenyl)ethanol, in 495 mL toluene was added dropwise with stirring 40 mL of a 2.5M solution of n-butyllithium in hexane. The resulting solution of Li{flu-CH2—CH2—O} was cooled to below −25° C. Then, 16.7 g CF3SO2F was condensed into the reaction mixture. Tile temperature was allowed to rise to 25° C. and the reaction mixture was stirred for 6 h. Unreacted CF3SO2F was removed by pumping about 10 mL of liquid into a dry ice-cooled trap. To the solution of flu-CH2—CH2—OSO2CF3 thus obtained was added a solution of 0.1 mole indenyllithium in 100 mL diethyl ether. After stirring for 12 h, solvents were removed under vacuum and the residue recrystallized in air from boiling heptane. The yield of white microcrystalline solid, mp 79-80° C., was 8.9 g (29%). Spectroscopic and chemical analysis confirmed the identity of the desired compound.
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